3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-(4-(pyridin-2-yl)piperazin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyridine and piperazine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the bromine atom and piperazine moiety.
3-bromo-N-(pyridin-2-yl)benzamide: Lacks the piperazine moiety.
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide: Lacks the bromine atom.
Uniqueness
3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide is unique due to the presence of both the bromine atom and the piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-16-5-3-4-15(14-16)18(24)21-8-9-22-10-12-23(13-11-22)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEOLSVOYVKWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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